molecular formula C22H22N2O4 B1164864 (R,S)-Ambrisentan

(R,S)-Ambrisentan

Cat. No. B1164864
M. Wt: 378.42
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Number: 177036-94-1 ((S)-Ambrisentan)

Scientific Research Applications

Application in Pulmonary Arterial Hypertension (PAH) Treatment

Ambrisentan, a propanoic acid-based, A-selective endothelin receptor antagonist, has shown efficacy in the treatment of pulmonary arterial hypertension (PAH). Studies like the Ambrisentan in Pulmonary Arterial Hypertension, Randomized, Double-Blind, Placebo-Controlled, Multicenter, Efficacy Study 1 and 2 (ARIES-1 and ARIES-2) have demonstrated its ability to improve exercise capacity in patients with PAH. Significant improvements were observed in the 6-minute walk distance, World Health Organization functional class, Short Form-36 Health Survey score, Borg dyspnea score, and B-type natriuretic peptide plasma concentrations. Ambrisentan was also well-tolerated with a low risk of aminotransferase abnormalities (Galiè et al., 2008).

Efficacy in Combination with Other Drugs

Research on the combination of ambrisentan with other drugs, such as warfarin, has indicated that ambrisentan does not significantly affect the pharmacokinetics and pharmacodynamics of warfarin. This suggests that significant dose adjustments of either drug are unlikely to be required when co-administered (Walker et al., 2009).

Impact on Patients with Portopulmonary Hypertension

Ambrisentan has shown promising results in patients with portopulmonary hypertension (POPH), a form of pulmonary arterial hypertension. It has demonstrated significant improvements in pulmonary hemodynamic responses without adverse effects on hepatic function, indicating its potential as a monotherapy for POPH (Cartin-Ceba et al., 2011).

Application in Neonatal Chronic Lung Disease

In neonatal rats with chronic lung disease, ambrisentan showed potential as a novel therapeutic agent. It prolonged survival, reduced lung injury, pulmonary arterial hypertension, and right ventricular hypertrophy through a nitric oxide synthase-independent mechanism. However, it did not affect inflammation and alveolar and vascular development in neonatal rats with chronic lung disease (Wagenaar et al., 2013).

Long-term Effects on Clinical Status and Exercise Capacity

Long-term studies of ambrisentan have highlighted its safety and efficacy over a period of two years in patients with PAH. This included sustained improvements in exercise capacity and a low risk of clinical worsening and death in patients with PAH. Ambrisentan was generally well tolerated with a low risk of aminotransferase abnormalities over the study period (Oudiz et al., 2009).

Diverse Population of Patients with Pulmonary Hypertension

properties

Product Name

(R,S)-Ambrisentan

Molecular Formula

C22H22N2O4

Molecular Weight

378.42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.